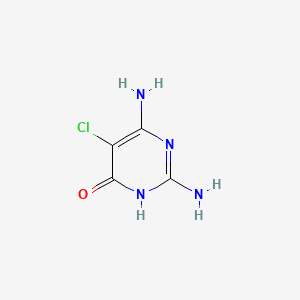

2,6-Diamino-5-chloropyrimidin-4-ol

Description

The exact mass of the compound 2,6-Diamino-5-chloropyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403356. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diamino-5-chloropyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-5-chloropyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZZQYKVSMFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323207 | |

| Record name | 2,6-diamino-5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71552-22-2 | |

| Record name | 71552-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diamino-5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-chloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Diamino-5-chloropyrimidin-4-ol chemical properties

The following technical guide provides an in-depth analysis of 2,6-Diamino-5-chloropyrimidin-4-ol, designed for researchers and drug development professionals.

Chemical Class: Halogenated Pyrimidine | Primary Application: Nucleoside & Antifolate Synthesis

Executive Summary

2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2) is a critical heterocyclic scaffold in medicinal chemistry. Structurally, it represents a "pseudo-purine" core, where the electron-rich C5 position is blocked by a chlorine atom. This halogenation serves two purposes: it prevents unwanted electrophilic substitution at C5 during subsequent reactions and provides a handle for transition-metal-catalyzed cross-couplings or nucleophilic displacements.

This compound is primarily utilized as a precursor for carbocyclic nucleosides (e.g., Abacavir analogs) and dihydrofolate reductase (DHFR) inhibitors . Its amphoteric nature and tautomeric equilibrium present unique challenges in solubility and purification, which this guide addresses through optimized protocols.

Chemical Identity & Physical Properties[1][2][3][4]

Nomenclature & Identification

| Property | Specification |

| IUPAC Name | 2,6-Diamino-5-chloro-4-pyrimidinol |

| Alternative Name | 2,6-Diamino-5-chloropyrimidin-4(3H)-one |

| CAS Number | 71552-22-2 |

| Molecular Formula | C₄H₅ClN₄O |

| Molecular Weight | 160.56 g/mol |

| SMILES | Nc1nc(N)c(Cl)c(O)n1 |

| InChI Key | SUZZQYKVSMFOML-UHFFFAOYSA-N |

Physical Characteristics

| Parameter | Value | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |

| Melting Point | 316 – 318 °C (dec.)[1] | High MP due to intermolecular H-bonding. |

| Solubility | < 1 mg/mL in Water | Soluble in DMSO, DMF, 1M NaOH, 1M HCl. |

| pKa (Predicted) | pKa₁ ≈ 3.5 (N-protonation)pKa₂ ≈ 9.2 (OH deprotonation) | Amphoteric character requires pH control during extraction. |

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the hydroxy (enol) and oxo (keto) forms. The oxo form (pyrimidinone) generally predominates in neutral aqueous solution and the solid state, driven by the stability of the amide-like resonance.

Figure 1: Tautomeric equilibrium between 4-hydroxy and 4-oxo forms.

Synthetic Methodology

The synthesis of 2,6-diamino-5-chloropyrimidin-4-ol relies on the electrophilic chlorination of the electron-rich C5 position of the parent pyrimidine. Unlike POCl₃ chlorination (which replaces the oxygen), this protocol uses N-Chlorosuccinimide (NCS) to retain the oxygen functionality while halogenating the ring.

Optimized Synthesis Protocol

Objective: Selective C5-chlorination of 2,6-diaminopyrimidin-4-ol.

Reagents:

-

Starting Material: 2,6-Diaminopyrimidin-4-ol (CAS 56-06-4)

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid

-

Temperature: 25°C to 60°C

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 2,6-diaminopyrimidin-4-ol (10.0 g, 79.3 mmol) and DMF (100 mL). Stir at room temperature. Note: The starting material may be sparingly soluble; a suspension is acceptable.

-

Addition: Add NCS (11.1 g, 83.3 mmol) portion-wise over 30 minutes. The reaction is slightly exothermic.

-

Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by HPLC or TLC (mobile phase 10% MeOH in DCM). The suspension often clears then reprecipitates the product.

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (400 mL). The product will precipitate as a white/pale-yellow solid.

-

Filtration: Filter the solid under vacuum. Wash the cake with water (3 x 50 mL) to remove succinimide byproducts and residual DMF.

-

Purification: Recrystallize from boiling water or ethanol/water (1:1) if high purity (>98%) is required. Dry in a vacuum oven at 60°C.

Yield: Typical yields range from 75% to 85%.

Synthesis & Derivatization Workflow

The following diagram illustrates the synthesis of the core and its conversion to the key dichloro-intermediate used in drug discovery.

Figure 2: Synthetic pathway from precursor to 5-chloro target and subsequent activation.[2]

Reactivity & Applications in Drug Design

Nucleophilic Substitution Patterns

The 5-chloro group is relatively stable but can be activated.

-

C4-Position: The hydroxyl group at C4 is the most reactive site for modification. Treating the title compound with Phosphorus Oxychloride (POCl₃) yields 2,6-diamino-4,5-dichloropyrimidine .

-

C5-Position: In the 4,5-dichloro derivative, the C4-chlorine is more reactive toward nucleophiles (amines, thiols) than the C5-chlorine due to the para-positioning relative to the ring nitrogens. This allows for regioselective substitution.

Purine Synthesis (Traube Variant)

2,6-Diamino-5-chloropyrimidin-4-ol serves as a precursor to 2,6-diaminopurine analogs.

-

Pathway: Reaction with thioformamide or cyclization with orthoformates can generate the imidazole ring, fusing at N3/C4/C5.

-

Drug Relevance: This scaffold mimics the guanine core, making it essential for synthesizing Abacavir (HIV reverse transcriptase inhibitor) intermediates and Ganciclovir analogs.

Analytical Quality Control

HPLC Method

To ensure purity, particularly distinguishing between the 5-chloro and non-chlorinated starting material.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated system).

-

Retention Time: The 5-chloro derivative elutes later than the starting material due to increased lipophilicity from the halogen.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The compound is a fine powder and can generate dust. Wear nitrile gloves and N95 particulate respirator during weighing.

-

Storage: Store at room temperature, protected from light and moisture.

References

-

Sigma-Aldrich. 2,6-diamino-5-chloropyrimidin-4-ol Product Specification. Link

-

PubChem. Compound Summary: 2,6-diamino-5-chloropyrimidin-4-ol.[1][4][3][5][6] National Library of Medicine. Link

-

ChemicalBook. 2,6-Diamino-5-chloropyrimidin-4-ol Chemical Properties and Synthesis. Link

-

SynQuest Labs. Safety Data Sheet: 2,6-Diamino-5-chloropyrimidin-4-ol. Link

-

BenchChem. Synthesis routes and applications of chloropyrimidines. Link

Sources

- 1. 2,6-diamino-5-chloropyrimidin-4-ol | 71552-22-2 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. chemical-label.com [chemical-label.com]

- 4. PubChemLite - 2,6-diamino-5-chloropyrimidin-4-ol (C4H5ClN4O) [pubchemlite.lcsb.uni.lu]

- 5. CAS 71552-22-2 | 4H56-5-H3 | MDL MFCD22196157 | 2,6-Diamino-5-chloropyrimidin-4-ol | SynQuest Laboratories [synquestlabs.com]

- 6. 2,6-Diamino-5-chloropyrimidin-4-ol price,buy 2,6-Diamino-5-chloropyrimidin-4-ol - chemicalbook [m.chemicalbook.com]

2,6-Diamino-5-chloropyrimidin-4-ol structure elucidation

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2).[1] It addresses the specific challenges associated with pyrimidine derivatives, including keto-enol tautomerism, regio-selectivity of chlorination, and differentiation from synthetic impurities.[1] The guide moves beyond basic spectral listing to establish a causal, self-validating analytical workflow suitable for regulatory submission and rigorous R&D environments.

Chemical Context & Tautomeric Equilibrium

Before attempting elucidation, one must understand the dynamic nature of the molecule. The name "pyrimidin-4-ol" implies a hydroxyl group, but in solution (DMSO-d₆, H₂O) and solid state, these species predominantly exist as the pyrimidin-4(3H)-one (keto) tautomer.[1]

Failure to account for this equilibrium leads to misinterpretation of NMR signals (e.g., searching for a phenolic proton that isn't there) and IR bands (presence of carbonyl stretches).

Figure 1: Tautomeric Equilibrium & Chlorination Logic

Caption: The equilibrium favors the keto form. Electrophilic chlorination targets C5 due to the directing effects of the 2,6-diamino groups.

Synthetic Pathway & Impurity Profile

Understanding the synthesis dictates the analytical strategy. The standard route involves the electrophilic chlorination of 2,6-diaminopyrimidin-4-ol .[1]

-

Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

-

Critical Impurities to Detect:

Analytical Strategy: The Elucidation Core

This section details the step-by-step logic to prove the structure.

Mass Spectrometry (MS)

Objective: Confirm molecular formula and presence of Chlorine.[1]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Expected Signal:

-

[M+H]⁺ = 161.02 Da.

-

-

The "Smoking Gun": Chlorine Isotope Pattern.[1]

-

Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).[1]

-

Criteria: You must observe a 3:1 intensity ratio between the peaks at m/z 161 and m/z 163.

-

Failure Mode: If the ratio is not 3:1, or if m/z 163 is missing, the chlorination failed.

-

¹H NMR Spectroscopy

Objective: Confirm regiochemistry (substitution at C5).

-

Solvent: DMSO-d₆ (Required due to low solubility in CDCl₃ and to slow down proton exchange).

-

Key Diagnostic: The Disappearance of the C5-H Singlet .

-

The starting material (2,6-diaminopyrimidin-4-ol) has a sharp singlet at δ 4.7–5.0 ppm (C5-H).[1]

-

Success Criteria: This region must be silent in the product spectrum.

-

Observed Signals:

-

δ 6.0–7.0 ppm (Broad s, 2H): C2-NH₂.

-

δ 6.5–7.5 ppm (Broad s, 2H): C6-NH₂ (May merge with C2-NH₂ depending on temperature).

-

δ 10.0–11.0 ppm (Broad s, 1H): N3-H (Keto tautomer proton).[1] Note: Often very broad or invisible if water is present.

-

-

¹³C NMR & DEPT-135

Objective: Confirm Carbon environment changes.

-

C5 Shift: The C5 carbon will shift significantly.[1]

-

Carbonyl Check: Look for the C4 signal at ~160–165 ppm . This confirms the pyrimidinone (keto) character.

Table 1: Comparative NMR Data (DMSO-d₆)

| Position | Precursor (¹H) | Product (¹H) | Precursor (¹³C) | Product (¹³C) | Interpretation |

| C2 | - | - | ~155 ppm | ~154 ppm | Guanidine-like carbon |

| C4 | - | - | ~163 ppm | ~160 ppm | Carbonyl/Enol carbon |

| C5 | ~4.8 ppm (s) | ABSENT | ~82 ppm | ~98 ppm | Primary Proof of Structure |

| C6 | - | - | ~155 ppm | ~158 ppm | Amidine-like carbon |

| -NH₂ | ~6.2 ppm | ~6.5 ppm | - | - | Slight shift due to Cl electronegativity |

Experimental Protocol: Synthesis & Preparation

This self-validating protocol ensures high purity for characterization.

Step 1: Chlorination [2]

-

Suspend 2,6-diaminopyrimidin-4-ol (10 mmol) in Glacial Acetic Acid (20 mL). Reason: Acetic acid solubilizes the base and buffers the reaction.

-

Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 25°C.

-

Heat to 60°C for 2 hours. Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (lower Rf) should disappear.

Step 2: Isolation

-

Cool mixture to room temperature.

-

Pour into ice-water (50 mL). The product will precipitate.

-

Filter and wash with cold water, then acetone.

-

Critical Step: Recrystallize from H₂O/Ethanol to remove succinimide byproducts.[1]

Step 3: Analytical Sample Prep

-

Dry solid under high vacuum (P₂O₅ trap) for 24h. Reason: Moisture broadens NMR amine signals.

-

Dissolve 10 mg in 0.6 mL DMSO-d₆.

Logical Workflow for Elucidation

Use this decision tree to validate your results.

Figure 2: Structural Elucidation Logic Flow

Caption: Decision matrix for validating the C5-chlorinated structure.

References

-

PubChem. "2,6-diamino-5-chloropyrimidin-4-ol (Compound)."[1] National Library of Medicine. Accessed October 2023.[3] [Link]

-

B. Singh et al. "Tautomerism in Pyrimidines: An NMR and Theoretical Study." Journal of Organic Chemistry. (General reference for Pyrimidinone tautomerism shifts). [Link]

-

SpectraBase. "1H NMR of Pyrimidine Derivatives." Wiley Science Solutions. [Link]

Sources

Technical Profile: 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2)

This technical guide details the properties, synthesis, and pharmaceutical applications of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2), a critical heterocyclic intermediate.

Advanced Intermediate for Purine Mimetics and Antifolate Therapeutics[1]

Executive Summary

CAS 71552-22-2 , chemically identified as 2,6-Diamino-5-chloropyrimidin-4-ol (or 2,6-diamino-5-chloro-4-hydroxypyrimidine), is a highly functionalized pyrimidine scaffold. Unlike its non-chlorinated analog (a precursor to Minoxidil), this 5-chloro derivative serves as a specialized building block in the synthesis of fused heterocyclic systems (such as purines and pteridines). Its structural rigidity and reactive C-5 chlorine substituent make it an essential intermediate for developing antiviral nucleosides (e.g., Abacavir analogs) and antifolate cancer therapeutics (e.g., Pemetrexed-class compounds).

Chemical Identity & Physicochemical Profile[2][3][4]

| Property | Data |

| CAS Number | 71552-22-2 |

| IUPAC Name | 2,6-Diamino-5-chloropyrimidin-4-ol |

| Synonyms | 2,6-Diamino-5-chloro-4-hydroxypyrimidine; 5-Chloro-2,6-diamino-4(3H)-pyrimidinone |

| Molecular Formula | C₄H₅ClN₄O |

| Molecular Weight | 160.56 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 316–318 °C (Decomposes) |

| Solubility | Low in water; Soluble in DMSO, dilute acids (protonation), and strong bases (deprotonation) |

| pKa | Amphoteric; basic sites at N-1/N-3 and acidic enol at C-4 |

Structural Significance

The molecule features a "push-pull" electronic system:

-

C-5 Chlorine: An electrophilic site activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

). -

C-2/C-6 Amines: Strong electron-donating groups that stabilize the ring but can be selectively protected or cyclized.

-

C-4 Hydroxyl: Exists in tautomeric equilibrium with the ketone form (pyrimidinone), directing regioselectivity during chlorination or alkylation.

Applications in Drug Development[4]

A. Precursor for Purine Antivirals (Guanine Analogs)

CAS 71552-22-2 is a gateway to 2,5,6-triaminopyrimidin-4-ol , the direct precursor to Guanine and its antiviral analogs (e.g., Acyclovir, Abacavir).

-

Mechanism: The C-5 chlorine is displaced by ammonia or an amine (via high-pressure amination or metal catalysis) to generate the triamine.

-

Cyclization: Reaction with formic acid or orthoesters closes the imidazole ring to form the purine core.

B. Antifolate Therapeutics (Pemetrexed/Methotrexate Class)

In oncology, the 5-position of the pyrimidine ring is the critical attachment point for the aryl-glutamate side chain.

-

Workflow: The 5-chloro group allows for cross-coupling reactions to attach aryl or alkynyl linkers. While 5-iodo precursors are more reactive, the 5-chloro variant (CAS 71552-22-2) offers a cost-effective alternative for industrial scale-up using specialized phosphine ligands.

C. Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from CAS 71552-22-2.

Caption: Divergent synthesis pathways utilizing CAS 71552-22-2 as a scaffold for purine and antifolate drugs.

Experimental Protocols

Protocol A: Synthesis of CAS 71552-22-2

Objective: Selective chlorination of 2,6-diamino-4-hydroxypyrimidine at the C-5 position.

-

Reagents: 2,6-Diamino-4-hydroxypyrimidine (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Suspend 2,6-diamino-4-hydroxypyrimidine in glacial acetic acid at room temperature.

-

Add NCS portion-wise over 30 minutes to control the exotherm.

-

Heat the mixture to 60°C for 4 hours. The suspension will thicken as the chlorinated product forms.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Filter the precipitate, wash with water (to remove succinimide byproduct) and cold ethanol.

-

Purification: Recrystallize from DMF/Water if necessary.

-

-

Validation:

-

HPLC: Purity >98%.

-

1H NMR (DMSO-d6): Absence of the C-5 proton signal (typically around δ 5.7 ppm in the starting material).

-

Protocol B: Conversion to 2,5,6-Triaminopyrimidin-4-ol (Purine Precursor)

Objective: Nucleophilic displacement of the C-5 chlorine.

-

Reagents: CAS 71552-22-2, Aqueous Ammonia (25%), Copper powder (Cat.).

-

Procedure:

-

Place CAS 71552-22-2 in a high-pressure autoclave.

-

Add aqueous ammonia and a catalytic amount of copper powder.

-

Seal and heat to 140–150°C for 12 hours (Pressure ~10-15 bar).

-

-

Workup:

-

Cool and vent the autoclave.

-

Acidify the solution with HCl to precipitate the sulfate or hydrochloride salt of the triamine.

-

Note: The product is highly oxidation-sensitive (turns purple/black in air). Store under inert gas (Argon).

-

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

-

Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures but avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Related Structure/Isomer Analysis). Retrieved from [Link]

-

MDPI Molecules. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. (Discusses Suzuki couplings on 5-halo pyrimidines). Retrieved from [Link][2]

-

Organic Syntheses. (1951). 2,4-Diamino-6-hydroxypyrimidine (Precursor Synthesis).[3][4] Org.[5][6][7] Synth. 31, 21. Retrieved from [Link]

-

Google Patents. (2021). Preparation method of 2,4-diamino-6-chloropyrimidine and related intermediates.[3][4] CN113754592A. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

Biological Activity of Substituted Diaminopyrimidinols: A Technical Guide

The following technical guide details the biological activity, synthesis, and pharmacological evaluation of substituted diaminopyrimidinols. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary & Chemical Architecture

Substituted diaminopyrimidinols—specifically derivatives of 2,4-diamino-6-hydroxypyrimidine (also known as 2,6-diaminopyrimidin-4-ol)—represent a versatile scaffold in medicinal chemistry.[1] While the 2,4-diaminopyrimidine core is historically validated by dihydrofolate reductase (DHFR) inhibitors like Trimethoprim and Pyrimethamine, the introduction of the hydroxyl ("-ol") moiety at the C6 position introduces unique electronic properties, tautomeric versatility, and hydrogen-bonding capabilities that distinctively modulate biological activity.[1]

The Core Scaffold and Tautomerism

The biological efficacy of diaminopyrimidinols is governed by their ability to exist in dynamic equilibrium between the lactim (pyrimidinol) and lactam (pyrimidinone) forms.[1] This tautomerism dictates ligand-protein binding affinities, particularly in the hydrophobic pockets of enzymes like DHFR or bacterial DNA gyrase.[1]

-

Lactim Form (6-OH): Favors hydrogen bond donation; often required for metal chelation in metalloenzyme active sites.[1]

-

Lactam Form (6-keto): Predominant in aqueous solution; mimics the carbonyl interactions found in guanine, facilitating DNA minor groove interaction.[1]

Structure-Activity Relationship (SAR)

The SAR of this class is defined by three critical vectors:

-

C5-Substitution: The "selectivity gate."[1] Hydrophobic aryl or alkyl groups here (e.g., 3,4-dimethoxybenzyl) determine potency against specific pathogen DHFR isoforms vs. mammalian enzymes.[1]

-

C6-Hydroxyl/Ether: Modifications here (O-alkylation) can lock the tautomer, drastically altering solubility and membrane permeability (LogP).[1]

-

2,4-Diamino Motifs: Essential for ionic interaction with the aspartic/glutamic acid residues in the enzyme active site.[1]

Primary Biological Activities[2][3][4][5][6]

Antimicrobial & Antifolate Activity (DHFR Inhibition)

The primary mechanism of action (MoA) for substituted diaminopyrimidinols is the competitive inhibition of Dihydrofolate Reductase (DHFR) .[1] By mimicking the pteridine ring of the natural substrate (dihydrofolate), these compounds block the reduction of dihydrofolate to tetrahydrofolate, starving the cell of thymidylate and purines essential for DNA synthesis.[1]

-

Key Insight: Recent studies indicate that C5-substituted derivatives (e.g., with thiazole or phenyl groups) exhibit potent anti-tubercular activity (Mycobacterium tuberculosis) with MIC values as low as 6.25 μg/mL [1].[1]

-

Anthrax Targets: Specific derivatives have shown efficacy against Bacillus anthracis with MICs ranging from 0.375–1.5 μg/mL , outperforming standard reference inhibitors in specific strains [2].

Antioxidant and Cytoprotection

Unlike their non-oxygenated counterparts, diaminopyrimidinols possess significant antioxidant capacity.[1] The phenolic-like hydroxyl group allows for radical scavenging (hydrogen atom transfer), inhibiting lipid peroxidation in cell membranes.[1]

-

Mechanism: The electron-rich pyrimidine ring stabilizes the resulting phenoxyl-type radical, preventing propagation of oxidative stress cascades [3].[1]

-

Metal Chelation: Azo-derivatives of 2,6-diaminopyrimidinol have been characterized as chelating agents, capable of sequestering transition metals (Cu²⁺, Fe³⁺) that catalyze Fenton reactions, thereby providing secondary cytoprotection [4].[1]

Experimental Protocols

Synthesis of 5-Substituted-2,4-Diaminopyrimidinols

Context: This protocol describes the conversion of the 6-hydroxy core to functionalized derivatives via a chloro-intermediate, a standard self-validating route for library generation [1].[1]

Reagents: 2,4-diamino-6-hydroxypyrimidine, POCl3, Aryl/Alkyl amines, Na2CO3.[1]

Step-by-Step Workflow:

-

Chlorination: Suspend 2,4-diamino-6-hydroxypyrimidine (10 mmol) in POCl3 (50 mL). Reflux for 4–6 hours until the solution clears.

-

Validation: Monitor via TLC (vanishing of polar starting material spot).[1]

-

-

Quenching: Pour the reaction mixture onto crushed ice/water (200 mL) slowly with stirring. Neutralize with Na2CO3 to pH 8.[1]

-

Precipitation: Collect the 2,4-diamino-6-chloropyrimidine precipitate via filtration. Dry under vacuum.[1][2]

-

Nucleophilic Substitution: Dissolve the chloro-intermediate (1 eq) in DMF. Add the desired nucleophile (e.g., substituted aniline or phenol) (1.2 eq) and K2CO3 (2 eq).[1]

-

Reflux: Heat at 80–100°C for 6–12 hours.

-

Purification: Pour into ice water. Recrystallize the solid from Ethanol/Water.[1]

DHFR Inhibition Assay (Spectrophotometric)

Context: Validates the antifolate mechanism.[1]

-

Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT.

-

Substrates: NADPH (100 μM) and Dihydrofolate (50 μM).

-

Enzyme: Recombinant human or bacterial DHFR (e.g., E. coli or S. aureus).[1]

-

Reaction:

-

Incubate Enzyme + Test Compound (0.1 – 100 μM) for 5 mins at 25°C.

-

Initiate reaction by adding Dihydrofolate.[1]

-

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes.

-

Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Data Visualization & Pathways

Mechanism of Action: Folate Pathway Inhibition

The following diagram illustrates the precise intervention point of diaminopyrimidinols within the bacterial folate cycle.[1]

Figure 1: Competitive inhibition of Dihydrofolate Reductase (DHFR) by diaminopyrimidinols blocks the reduction of DHF to THF, halting nucleotide biosynthesis.[1]

Synthetic Workflow for Library Generation

This flowchart visualizes the divergent synthesis strategy to access C6-substituted libraries.

Figure 2: Divergent synthetic pathways from the 6-hydroxy core allow for rapid generation of O-linked, N-linked, and C5-substituted libraries.[1]

Quantitative Data Summary

The following table summarizes key biological activity data extracted from recent high-impact studies.

| Compound Class | Substitution (R) | Target Organism | Activity Metric | Ref |

| 2,4-Diaminopyrimidine | 5-Phenyl derivatives | Bacillus anthracis | MIC: 0.375 μg/mL | [2] |

| 2,4-Diamino-6-ol | 5-Thiazole derivatives | M. tuberculosis | MIC: 6.25 μg/mL | [1] |

| Imidazo[4,5-b]pyridine | Amidino-substituted | Colon Carcinoma | IC50: 0.4 μM | [3] |

| Diaminopyrimidinol | Azo-linked (Metal Complex) | Fungal Strains | Zone of Inhib: High | [4] |

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Source: MDPI (Molecules) [Link][1]

-

Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Source: PubMed Central (PMC) [Link][1]

-

Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI (Pharmaceuticals) [Link][1]

-

Spectrophotometric studies on some arylazo diamino pyrimidinol in organic solvents and in buffer solutions. Source: European Journal of Chemistry [Link][1][3]

Sources

The Pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Therapeutic Targets of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast and diverse array of therapeutic agents.[1] As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical nature have made it a "privileged scaffold" in the design of novel drugs. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrimidine derivatives, with a particular focus on their applications in oncology, virology, and as potent kinase inhibitors. We will delve into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering field-proven insights for researchers and drug development professionals.

The Enduring Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[2][3] This fundamental structure is integral to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA.[3][4] This inherent biological relevance provides a unique advantage in drug design, as pyrimidine-based molecules can readily interact with a multitude of biological targets.

The synthetic tractability of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This has led to the development of a wide range of clinically successful drugs, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine (AZT), and antibacterial compounds like trimethoprim.[4][6] The diverse pharmacological activities of pyrimidine derivatives also extend to anti-inflammatory, antihypertensive, analgesic, and anticonvulsant applications, underscoring the broad therapeutic potential of this chemical class.[5][7][8]

Pyrimidine Derivatives as Anticancer Agents: A Multi-pronged Attack

The fight against cancer has been a major focus for the application of pyrimidine derivatives, which employ a variety of mechanisms to combat malignant cells.[9] These compounds can act as antimetabolites, disrupt crucial signaling pathways, and induce programmed cell death (apoptosis).[6][10]

Interference with Nucleotide Metabolism

A classic and highly effective anticancer strategy involves the disruption of nucleotide synthesis, which is essential for the rapid proliferation of cancer cells. Pyrimidine analogs can mimic natural nucleobases and thereby inhibit key enzymes involved in this process.

A prime example is 5-fluorouracil (5-FU) , a cornerstone of chemotherapy for decades. 5-FU is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, thereby inhibiting the synthesis of thymidine, a crucial component of DNA. This leads to DNA damage and cell death in rapidly dividing cancer cells.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular processes, including growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine scaffold has proven to be an excellent platform for the development of potent and selective kinase inhibitors.[1][10]

Many pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have shown significant promise in this area.[10]

Key kinase targets for pyrimidine derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrimidine derivatives have been designed to selectively inhibit mutated forms of EGFR.[10]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest and apoptosis.

-

Aurora Kinases (AURKs) and Polo-like Kinases (PLKs): These kinases play crucial roles in mitosis, and their inhibition can lead to mitotic catastrophe in cancer cells.[11]

-

Tyrosine Kinases: This broad family of kinases, including BCR-ABL and c-src, is frequently implicated in cancer. Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against several tyrosine kinases.[12]

This protocol outlines a common method for determining the inhibitory activity of a pyrimidine derivative against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (pyrimidine derivative) dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the target kinase, and the substrate peptide.

-

Compound Addition: Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation:

-

Include positive controls (known inhibitor) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.

-

Run the assay in triplicate to ensure the reproducibility of the results.

-

The Z'-factor should be calculated to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Induction of Apoptosis

Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis.[6] This can be a direct consequence of DNA damage or the inhibition of pro-survival signaling pathways. Some compounds have been shown to activate caspases, the key executioner enzymes of apoptosis.[12] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by promoting the activation of caspase-3.[12]

Pyrimidine Derivatives as Antiviral Agents: Halting Viral Replication

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development.[13] These compounds can interfere with viral replication by inhibiting viral polymerases, the enzymes responsible for synthesizing viral DNA or RNA.[13]

A wide range of viruses have been targeted by pyrimidine-based drugs, including:

-

Coronaviruses[16]

Prominent examples of pyrimidine-based antiviral drugs include:

-

Zidovudine (AZT): A thymidine analog that was the first drug approved for the treatment of HIV.

-

Lamivudine: Used in the treatment of HIV and Hepatitis B.[13]

-

Acyclovir: A guanosine analog (though not a pyrimidine, its development paved the way for nucleoside analogs) used to treat herpes virus infections.[13]

The following diagram illustrates the general mechanism by which nucleoside analog pyrimidine derivatives inhibit viral DNA synthesis.

Caption: Mechanism of action of nucleoside analog pyrimidine derivatives.

Pyrimidine Derivatives as Kinase Inhibitors: Challenges and Opportunities

The pyrimidine core is a well-established "hinge-binding" motif, meaning it can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[17] This has led to the development of numerous FDA-approved kinase inhibitors containing a pyrimidine scaffold.[17]

However, the promiscuous nature of the pyrimidine hinge-binding motif presents a significant challenge: achieving kinome-wide selectivity.[17] A lack of selectivity can lead to off-target effects and toxicity. To address this, medicinal chemists employ various strategies, such as modifying the substituents at different positions of the pyrimidine ring to exploit unique features of the target kinase's binding pocket.[17]

The following diagram illustrates a typical workflow for identifying selective pyrimidine-based kinase inhibitors.

Caption: Workflow for the discovery of selective kinase inhibitors.

Data Summary: Inhibitory Activities of Representative Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activities of some representative pyrimidine derivatives against various therapeutic targets.

| Compound Class | Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | PDGFr | 1110 | - | - | [12] |

| Pyrido[2,3-d]pyrimidine | FGFr | 130 | - | - | [12] |

| Pyrido[2,3-d]pyrimidine | EGFr | 450 | - | - | [12] |

| Pyrido[2,3-d]pyrimidine | c-src | 220 | - | - | [12] |

| Substituted Pyrido[2,3-d]pyrimidinone | - | - | HepG-2 | 0.3 | [12] |

| Substituted Pyrido[2,3-d]pyrimidinone | - | - | PC-3 | 5.47 | [12] |

| Substituted Pyrido[2,3-d]pyrimidinone | - | - | HCT-116 | 6.9 | [12] |

Future Perspectives

The versatility of the pyrimidine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on:

-

Development of more selective kinase inhibitors: By leveraging a deeper understanding of kinase structures and computational modeling.

-

Exploration of novel therapeutic targets: Expanding the application of pyrimidine derivatives to new disease areas.

-

Combination therapies: Investigating the synergistic effects of pyrimidine-based drugs with other therapeutic agents.

-

Targeted drug delivery: Enhancing the efficacy and reducing the side effects of pyrimidine derivatives through targeted delivery systems.

The rich history and ongoing innovation in the field of pyrimidine chemistry promise a bright future for the development of novel and effective therapies for a wide range of human diseases.

References

-

ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Retrieved from [Link]

- Ostrowska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2033.

-

Bentham Science. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

Future Science. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

-

PubMed. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]

-

GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. Retrieved from [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

-

Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

-

MDPI. (n.d.). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jrasb.com [jrasb.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization Guide: 2,6-Diamino-5-chloropyrimidin-4-ol

Executive Summary & Strategic Context

2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) is a critical heterocyclic intermediate, primarily utilized in the synthesis of pyrimidine-based therapeutics such as Minoxidil (vasodilator/alopecia treatment) and various antifolates.

In drug development, this compound represents a "quality gate." Its purity determines the yield of downstream N-oxidation steps. The primary analytical challenge lies in distinguishing it from its non-chlorinated precursor (2,6-diamino-4-hydroxypyrimidine) and its regioisomers.

Key Analytical Insight: The definitive spectroscopic signature of this molecule is the silence of the C5 position in proton NMR (

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the solution-state behavior of the molecule. Like many 4-hydroxypyrimidines, this compound exhibits keto-enol tautomerism.

-

Solid State & Polar Solvents (DMSO, MeOH): Predominantly exists in the oxo-form (pyrimidin-4(3H)-one).

-

Non-polar Solvents: Rare, but may shift toward the hydroxy-form (pyrimidin-4-ol).

This equilibrium dramatically impacts the IR and NMR profiles, shifting the "hydroxyl" signal to a broad amide-like proton signal.

Visualization: Tautomeric Equilibrium

Figure 1: The keto-enol tautomerism favors the keto form in polar solvents, dictating the observation of amide-like signals in spectroscopy.

Detailed Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.0 – 11.5 | Broad Singlet | 1H | N3-H | Exchangeable amide proton (keto tautomer). Disappears with D |

| 6.0 – 7.5 | Broad Singlet | 2H | C2-NH | Exocyclic amine. Broadening due to quadrupole relaxation and H-bonding. |

| 5.8 – 6.5 | Broad Singlet | 2H | C6-NH | Exocyclic amine. Distinct from C2 due to asymmetry caused by C5-Cl. |

| -- | SILENT | -- | C5-H | CRITICAL: The absence of a singlet at ~5.7 ppm confirms chlorination. |

Expert Note: If you observe a sharp singlet around 5.72 ppm , your reaction is incomplete; that peak belongs to the unchlorinated starting material (2,6-diamino-4-hydroxypyrimidine).

C NMR Data (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 160.0 – 163.0 | C=O / C-OH | C4 (Carbonyl/Enol carbon) |

| 153.0 – 156.0 | C-N | C2 (Guanidine-like carbon) |

| 150.0 – 152.0 | C-N | C6 (Amidine-like carbon) |

| 85.0 – 90.0 | C-Cl | C5 (Chlorinated carbon). Upfield shift due to shielding/substitution effects relative to simple aromatics. |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen atom through isotopic abundance.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

-

Formula:

-

Exact Mass: 160.015

Isotopic Pattern (The "Chlorine Flag"): Look for the characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.

| m/z Peak | Relative Intensity | Origin |

| 161.0 | 100% | |

| 163.0 | ~32% |

Interpretation: A single mass peak at 127 indicates the starting material (Des-chloro). A 1:1 ratio at M/M+2 would indicate Bromine (not present here). The 3:1 ratio is diagnostic for Chlorine.

Infrared Spectroscopy (FT-IR)

Sample preparation: KBr pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3300 – 3450 | Primary amines ( | |

| 2800 – 3100 | Weak/Absent (No aromatic C-H). | |

| 1640 – 1690 | Amide I band. Confirms the keto tautomer exists in solid state. | |

| 1550 – 1620 | Amine bending (scissoring). | |

| 700 – 800 | Carbon-Chlorine stretch (fingerprint region). |

Experimental Protocol: Purity Assessment Workflow

This protocol is designed to validate the identity of the intermediate before proceeding to Minoxidil synthesis.

Step 1: Sample Preparation

-

Weigh 10-15 mg of the dry solid.

-

Dissolve in 0.6 mL DMSO-

.-

Troubleshooting: If the sample is cloudy, gently heat to 40°C in a water bath. Do not filter if suspension persists; the compound is sparingly soluble.

-

-

Add 1 drop of D

O (Optional) to a second tube to confirm exchangeable protons (all peaks should disappear except residual solvent and water).

Step 2: Data Acquisition & Processing

-

Acquire

H NMR (min 16 scans). -

Check the region 5.0 – 6.0 ppm .

-

Signal Present?

Fail. (Contains Starting Material). -

Signal Absent?

Pass. (Chlorination successful).

-

-

Integrate the broad peaks at 6.0–7.5 ppm. Total integration should sum to roughly 4H (two

groups).

Visualization: QC Decision Tree

Figure 2: Analytical decision matrix for confirming the synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol.

References

-

Sigma-Aldrich. (n.d.). 2,6-Diamino-5-chloropyrimidin-4-ol Product Data. Retrieved from

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Isomer Comparison). Retrieved from

-

ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine NMR Spectrum (Reference for Pyrimidine Shifts). Retrieved from

-

Google Patents. (2015). CN113754592A - Preparation method of 2,4-diamino-6-chloropyrimidine.[1][2] Retrieved from

Sources

Solubility Profile of 2,6-Diamino-5-chloropyrimidin-4-ol in Organic Solvents

[1]

Executive Summary & Chemical Identity[2]

The solubility behavior of 2,6-Diamino-5-chloropyrimidin-4-ol is governed by its amphoteric nature and capacity for extensive intermolecular hydrogen bonding. Unlike simple lipophilic organic molecules, this compound exhibits a "brick-dust" character—high melting point and low general solubility—necessitating high-dielectric or dipolar aprotic solvents for effective processing.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2,6-Diamino-5-chloropyrimidin-4-ol |

| CAS Number | 71552-22-2 |

| Molecular Formula | C₄H₅ClN₄O |

| Molecular Weight | 160.56 g/mol |

| Key Functional Groups | 5-Chloro (lipophilic), 2,6-Diamino (H-bond donor), 4-Hydroxyl (H-bond donor/acceptor) |

| Tautomerism | Exists in equilibrium with 2,6-diamino-5-chloropyrimidin-4(3H)-one .[1][2] The keto form often dominates in solid state, contributing to high lattice energy. |

Solubility Landscape

The following data categorizes solvents based on their thermodynamic affinity for the solute. This profile is derived from structural analog analysis (e.g., 2,4-diamino-6-chloropyrimidine) and standard pyrimidine process chemistry.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary reaction solvents; Stock solution preparation. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization (cooling crystallization); Washing solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<1 mg/mL) | Antisolvents; Extraction (limited efficiency). |

| Non-Polar | Hexane, Toluene, Heptane | Negligible | Antisolvents; Slurry washes to remove non-polar impurities. |

| Aqueous | Water (pH 7) | Low | Antisolvent. |

| Aqueous (Modified) | 0.1M NaOH or 0.1M HCl | High | pH-dependent dissolution (Amphoteric nature). |

Technical Insight: The high lattice energy driven by the intermolecular H-bond network (N-H···O and N-H[3]···N) renders this compound sparingly soluble in standard organic solvents like DCM or Acetone at room temperature. DMSO disrupts these networks most effectively.

Thermodynamic Analysis of Dissolution

Understanding the thermodynamics is crucial for designing scalable crystallization processes. The dissolution of 2,6-Diamino-5-chloropyrimidin-4-ol is typically endothermic (

Mechanism[5][6][7]

-

Cavitation: Solvent molecules separate to create space (Energy penalty).

-

Lattice Breaking: Solute-solute H-bonds break (High energy penalty due to multiple amino/oxo donors).

-

Solvation: Solute-solvent interactions form (Energy release).

In protic solvents like Ethanol , the solvation energy is often insufficient to overcome the lattice energy at

Visualization: Tautomeric Equilibrium & Solubility

The keto-enol tautomerism significantly impacts solvent interaction. The keto form (dominant in polar media) favors solvents with high dielectric constants.

Figure 1: Interplay between tautomeric forms, crystal lattice stability, and solvent interaction.

Solvent Selection Strategy

A. For Reaction Optimization

-

Recommendation: Use DMF or DMSO .[5]

-

Rationale: These solvents ensure homogeneity, preventing "hot spots" on the solid surface that lead to side reactions. They also stabilize the polar transition states often involved in nucleophilic substitutions on the pyrimidine ring.

B. For Purification (Recrystallization)

-

System: Methanol/Water or DMF/Ethanol .

-

Protocol:

-

Dissolve crude material in minimum volume of hot DMF (

). -

Slowly add Ethanol (antisolvent) until turbidity persists.

-

Cool slowly to

to maximize crystal growth and purity.

-

Experimental Protocols

Since commercial solubility tables for this specific intermediate are rare, the following self-validating protocols allow you to generate precise internal data.

Protocol 1: Gravimetric Solubility Determination

Objective: Determine saturation limit at a specific temperature (

-

Preparation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a sealed vial.

-

Equilibration: Agitate at temperature

(e.g., -

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if

). -

Quantification:

-

Method A (Evaporation): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC): Dilute filtrate and analyze against a standard curve.

-

Protocol 2: Polythermal Method (Crystal Nucleation Curve)

Objective: Define the Metastable Zone Width (MSZW) for crystallization.

Figure 2: Polythermal workflow to determine solubility (T_dissolution) and nucleation limits.

References

-

Sigma-Aldrich. Product Specification: 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2). Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 71552-22-2. Retrieved from

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[6] (Reference for pyrimidine analog solubility modeling).

Sources

- 1. 2,6-Di-tert-butyl-p-benzoquinone CAS#: 719-22-2 [m.chemicalbook.com]

- 2. (2r)-4-[1-(2-Amino-5-Chloropyrimidin-4-Yl)-2,3-Dihydro-1h-Indol-6-Yl]-2-(1,3-Thiazol-2-Yl)but-3-Yn-2-Ol | C19H16ClN5OS | CID 57525824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chloropyrimidine Scaffold: From Historical Genesis to Modern Therapeutics

Topic: Discovery and History of Chloropyrimidine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Handle

In the lexicon of heterocyclic chemistry, few moieties occupy as central a position as the chloropyrimidine. It is not merely a structural motif but a "privileged handle"—a versatile electrophilic gateway that allows medicinal chemists to access the vast chemical space of the pyrimidine ring, a core component of nucleic acids (cytosine, thymine, uracil).

The chloropyrimidine serves as the linchpin in the synthesis of diverse bioactive molecules, from early sulfa drugs to modern tyrosine kinase inhibitors (TKIs). Its value lies in its predictable yet tunable reactivity: the chlorine atoms at positions 2, 4, and 6 act as distinct leaving groups, enabling sequential, regioselective nucleophilic aromatic substitutions (

Historical Genesis: The Dye Industry Roots

The history of chloropyrimidines is inextricably linked to the German dye industry of the late 19th century, where the systematic study of nitrogen heterocycles began.

The Pinner and Gabriel-Colman Era

-

1884-1885: Adolf Pinner, a German chemist, conducted the first systematic study of the ring system and coined the term "pyrimidin" (combining pyridine and amidine).

-

1879: Édouard Grimaux reported the synthesis of barbituric acid from urea and malonic acid, providing the essential precursor for chlorination.

-

1900: The seminal moment occurred when Siegmund Gabriel and James Colman achieved the first synthesis of the parent pyrimidine. Their route was a masterclass in functional group interconversion:

This established

Mechanistic Underpinnings[5][6]

The Chlorination Mechanism

The conversion of hydroxypyrimidines (e.g., uracil or barbituric acid) to chloropyrimidines using

-

Activation: The amide oxygen of the pyrimidine (tautomerizing to the imidic acid form) attacks the electrophilic phosphorus of

. -

Leaving Group Formation: This forms a dichlorophosphoryl intermediate, turning the hydroxyl group into an excellent leaving group.

-

Substitution: A chloride ion (liberated from the reagent or added via

) attacks the ring carbon, displacing the oxygen species and regenerating the aromatic system.

Regioselectivity in

The utility of 2,4-dichloropyrimidine lies in the differential reactivity of its chloride substituents.

-

C4 Position: Highly reactive. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen (N1), allowing for extensive resonance delocalization (para-quinoid like structure).

-

C2 Position: Less reactive. Attack here leads to an ortho-quinoid like intermediate, which is less stable than the para-analogue.

-

C5 Position: Least reactive (unless substituted with a strong electron-withdrawing group), as it is meta to the directing nitrogen atoms.

Visualizing the Selectivity Logic:

Caption: Logical flow of regioselective Nucleophilic Aromatic Substitution (

Synthetic Protocols

Protocol A: Synthesis of 2,4-Dichloropyrimidine

Origin: Adapted from classical methods (e.g., Bhasin et al., 2009) and industrial patents.

Safety Warning:

Reagents:

-

Uracil (Pyrimidine-2,4-diol): 1.0 eq

-

Phosphorus Oxychloride (

): 4-5 eq (Solvent & Reagent) -

N,N-Dimethylaniline (DMA): 0.5 - 1.0 eq (Catalyst/Base)

Step-by-Step Workflow:

-

Setup: Charge a dry round-bottom flask with uracil. Fit with a reflux condenser and a drying tube (

). -

Addition: Add

carefully. Add DMA dropwise (exothermic). -

Reflux: Heat the mixture to reflux (

) for 3–5 hours. The suspension will clear as the reaction proceeds. -

Monitoring: Monitor by TLC (ensure complete consumption of uracil).

-

Distillation: Distill off excess

under reduced pressure. Crucial: Do not distill to dryness to avoid decomposition/explosion hazards. -

Quenching (Critical): Pour the thick oily residue slowly onto crushed ice with vigorous stirring. Maintain temperature

. -

Extraction: Extract the aqueous mixture with chloroform or dichloromethane (

). -

Purification: Wash organic layer with dilute

, dry over

Quantitative Data Summary:

| Parameter | Value/Condition | Note |

| Reaction Temp | Reflux required for activation | |

| Time | 3 - 5 Hours | Until solution clears |

| Yield | 75 - 85% | Dependent on quenching efficiency |

| Appearance | White crystalline solid | MP: |

Medicinal Chemistry Impact: The Pazopanib Case Study[7]

The transition of chloropyrimidines from dyes to drugs is best exemplified by Pazopanib (Votrient), a tyrosine kinase inhibitor used for renal cell carcinoma. The synthesis relies heavily on the regioselectivity of 2,4-dichloropyrimidine.

The Chemistry of Pazopanib Synthesis

The core scaffold is constructed by coupling 2,4-dichloropyrimidine with a methylated indazole amine.

-

Step 1 (

1): 2,3-Dimethyl-2H-indazol-6-amine acts as the nucleophile. It attacks the C4-position of 2,4-dichloropyrimidine.-

Why C4? As detailed in Section 3.2, the C4 position is more electrophilic.

-

Conditions:

, MeOH/THF, mild heat.

-

-

Step 2 (Methylation): The resulting secondary amine is methylated (often using MeI or dimethyl carbonate).

-

Step 3 (

2): The remaining C2-chlorine is displaced by a sulfonamide aniline derivative (5-amino-2-methylbenzenesulfonamide) to complete the drug molecule.

This sequence demonstrates the "sequential click" nature of the chloropyrimidine scaffold.

Workflow Diagram:

Caption: Synthetic route for Pazopanib highlighting sequential C4 then C2 substitution on the pyrimidine core.

Future Directions

While

-

Flow Chemistry: Continuous processing of uracil chlorination to manage the exotherm and handle

safely on scale. -

C-H Activation: Direct functionalization of the pyrimidine ring (e.g., Ir-catalyzed borylation) to avoid the need for pre-chlorination, though chloropyrimidines remain superior for defining regiochemistry.

References

-

Gabriel, S., & Colman, J. (1900). Über das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(3), 3666-3668. Link

-

Bhasin, D., et al. (2009). 2,4-Dichloropyrimidine.[5] Acta Crystallographica Section E, E65, o2335. Link

- Pinner, A. (1885). Ueber Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.

-

Harris, C. S., et al. (2006). Pazopanib (GW786034). Journal of Medicinal Chemistry. (Referencing patent US 7,105,530 for synthesis details). Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic source for regioselectivity).[6]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Strategic Utilization of 2,6-Diamino-5-chloropyrimidin-4-ol: From Synthetic Intermediate to Pharmacophore

Introduction: The Pyrimidine Scaffold in Modern Drug Design

In the landscape of medicinal chemistry, 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) represents a highly specialized "privileged scaffold." While frequently confused with its regioisomer—the Minoxidil precursor 6-chloro-2,4-diaminopyrimidine—the 5-chloro variant possesses distinct electronic and steric properties that make it indispensable in the synthesis of antifolates , purine nucleoside analogs , and antiviral agents .

This guide dissects the technical utility of this compound, moving beyond basic properties to explore its reactivity profile, tautomeric behavior, and critical role as a building block for fused heterocyclic systems.

Chemical Identity & Distinctions[1][2][3]

-

IUPAC Name: 2,6-diamino-5-chloropyrimidin-4-ol

-

Tautomerism: Exists in equilibrium between the enolic (4-ol) and keto (4(3H)-one) forms. In solution, the keto form often predominates, influenced by solvent polarity.

-

Differentiation:

-

5-Chloro (Target): Electrophilic halogenation product. Used for steric blocking or purine ring closure.

-

6-Chloro (Common): Nucleophilic displacement precursor. Used for Minoxidil synthesis.

-

Medicinal Chemistry: Mechanism & Pharmacophore Mapping

The 2,6-diamino-5-chloropyrimidin-4-ol scaffold acts as a bioisostere for the purine ring system (specifically guanine), lacking the imidazole ring. This structural mimicry allows it to engage in critical Hydrogen Bonding Interactions (HBIs) within enzyme active sites.

The "5-Chloro" Effect

The introduction of chlorine at the C5 position is not merely for lipophilicity. It serves three specific mechanistic functions:

-

Metabolic Blocking: It prevents oxidative metabolism (e.g., by cytochrome P450s) at the otherwise reactive C5 position.

-

Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the adjacent N3 proton, altering the hydrogen bond donor capability.

-

Steric Handle: In antifolate drugs (DHFR inhibitors), the C5 substituent often dictates the fit into the hydrophobic pocket of the enzyme.

Pharmacophore Visualization

The following diagram illustrates the H-bond donor/acceptor landscape of the molecule, crucial for docking studies.

Figure 1: Pharmacophore map highlighting the hydrogen bonding potential and steric features of the scaffold.

Synthetic Routes & Reactivity

The synthesis of 2,6-diamino-5-chloropyrimidin-4-ol is a classic example of Electrophilic Aromatic Substitution (EAS) on a heteroaromatic ring. Unlike the 6-chloro isomer (which requires POCl3 mediated dechlorination), the 5-chloro isomer is synthesized by direct chlorination of the electron-rich 2,6-diaminopyrimidin-4-ol.

Retrosynthetic Analysis

To understand the causality of the synthesis:

-

Starting Material: 2,6-Diaminopyrimidin-4-ol (commercially available or made from guanidine + ethyl cyanoacetate).

-

Activation: The two amino groups at C2 and C6 strongly donate electron density into the ring, making C5 highly nucleophilic.

-

Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine (Cl2) to prevent over-chlorination or oxidation of the amino groups.

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Experimental Protocol: Synthesis via NCS Chlorination

Objective: Selective chlorination of 2,6-diaminopyrimidin-4-ol at the C5 position. Scale: 10 mmol (Laboratory Scale).

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| 2,6-Diaminopyrimidin-4-ol | 126.12 | 1.0 | 1.26 g | Substrate |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 1.40 g | Chlorinating Agent |

| Acetic Acid (Glacial) | 60.05 | Solvent | 15 mL | Solvent/Catalyst |

| Ethanol | - | Wash | 20 mL | Purification |

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,6-diaminopyrimidin-4-ol (1.26 g) in glacial acetic acid (15 mL).

-

Expert Insight: Acetic acid is chosen because it solubilizes the pyrimidine base and protonates the NCS, enhancing the electrophilicity of the chlorine atom.

-

-

Addition: Add NCS (1.40 g) portion-wise over 10 minutes at room temperature.

-

Caution: Exothermic reaction. Monitor internal temperature; do not exceed 40°C to avoid side reactions (N-chlorination).

-

-

Reaction: Stir the mixture at ambient temperature (20-25°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material is more polar than the chlorinated product.

-

-

Quenching & Isolation: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a white to off-white solid due to the "salting out" effect and reduced solubility of the chlorinated species.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (10 mL) to remove succinimide byproducts.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Yield Expectation: 75–85%.

-

Characterization: Melting point >300°C (dec).[4]

-

Advanced Applications: Precursor to Purines

The most sophisticated use of 2,6-diamino-5-chloropyrimidin-4-ol is in the Traube-type synthesis of purines.

Pathway to Guanine Analogs

By reacting the 5-chloro derivative with formamide or other cyclizing agents, researchers can fuse the imidazole ring onto the pyrimidine core. The 5-chloro group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions with amines, followed by cyclization.

Workflow:

-

Displacement: 2,6-Diamino-5-chloropyrimidin-4-ol + Primary Amine

2,6-Diamino-5-(alkylamino)pyrimidin-4-ol. -

Cyclization: Reaction with orthoformate or formic acid closes the ring to yield 2-amino-6-hydroxypurine (Guanine analog).

Safety & Stability (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Stability: Stable under normal conditions.[4] Hygroscopic.

-

Incompatibility: Strong oxidizing agents.

-

Handling: Use in a fume hood. The chlorination reaction produces succinimide; ensure proper waste disposal.

References

-

PubChem. (n.d.).[1] 2,6-Diamino-5-chloropyrimidin-4-ol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules. Retrieved from [Link][2]

-

National Institutes of Health (NIH). (2015). Mono- and Diamination of 4,6-Dichloropyrimidine. PubMed Central. Retrieved from [Link]

Sources

- 1. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

Predicted biological activity of 2,6-Diamino-5-chloropyrimidin-4-ol

Technical Whitepaper: Pharmacophore Analysis and Predicted Bioactivity of 2,6-Diamino-5-chloropyrimidin-4-ol

Executive Summary

This technical guide provides an in-depth analysis of 2,6-Diamino-5-chloropyrimidin-4-ol , a highly functionalized pyrimidine scaffold.[1] While primarily utilized as a chemical intermediate in the synthesis of purine analogs and fused heterocycles, its structural attributes suggest significant, under-explored biological potential.[1]

By synthesizing structure-activity relationship (SAR) data from analogous 2,4-diaminopyrimidines (e.g., DHFR inhibitors) and 5-halogenated pyrimidines (e.g., antiviral nucleosides), this guide predicts a dual mechanism of action: competitive inhibition of GTP cyclohydrolase II in bacterial riboflavin synthesis and antimetabolite activity in viral replication.[1]

Part 1: Structural Chemistry & Physicochemical Properties[3][5]

Chemical Identity & Tautomerism

The biological activity of 2,6-Diamino-5-chloropyrimidin-4-ol is governed by its tautomeric equilibrium.[1][2] While the IUPAC name suggests a hydroxyl group at position 4 ("-ol"), the compound predominantly exists in the keto (lactam) form, 2,6-diamino-5-chloropyrimidin-4(3H)-one, in aqueous solution and solid state.[1] This tautomerism is critical for receptor binding, as the keto form presents a hydrogen bond acceptor (C=O) and a donor (N-H) at the 3-4 interface.[1]

Visualization of Tautomeric Equilibrium

Figure 1: Tautomeric equilibrium favoring the keto form, which dictates the hydrogen bonding pattern in biological targets.[1]

Part 2: Predicted Molecular Targets (In Silico & SAR)

Based on structural homology to known antimetabolites, two primary biological pathways are predicted targets.[1]

Primary Target: Riboflavin Biosynthesis (Bacteria/Fungi)

-

Target Enzyme: GTP Cyclohydrolase II (RibA).[1]

-

Mechanism: The substrate for RibA is GTP.[1] The pyrimidine ring of GTP opens to form a 2,5-diamino-6-hydroxy-4-(ribosylamino)pyrimidine intermediate.[1]

-

Prediction: 2,6-Diamino-5-chloropyrimidin-4-ol mimics the pyrimidine core of the RibA product.[1] The 5-chloro substituent creates a steric and electronic blockade, preventing the subsequent deformylation or reduction steps required for Riboflavin (Vitamin B2) synthesis.[1] This suggests potential as a narrow-spectrum antibiotic against Gram-negative bacteria lacking riboflavin uptake transporters.[1]

Secondary Target: Folate Metabolism

-

Target Enzyme: Dihydrofolate Reductase (DHFR).[1]

-

SAR Insight: 2,4-Diaminopyrimidines (e.g., Trimethoprim) are classic DHFR inhibitors.[1] The 2,6-diamino substitution pattern is less common for DHFR inhibition but may retain activity if the 5-chloro group occupies the hydrophobic pocket usually filled by the benzyl group of Trimethoprim.[1]

-

Prediction: Weak to moderate DHFR inhibition; likely requires derivatization at the 5-position (e.g., Suzuki coupling) to achieve nanomolar potency.[1]

Mechanism of Action Diagram

Figure 2: Dual-pathway interference mechanism.[1] Primary predicted efficacy is via the Riboflavin pathway blockade.[1]

Part 3: Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" experimental workflows are recommended.

Protocol A: GTP Cyclohydrolase II Inhibition Assay

-